1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Description
Structural Characterization of 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine Hydrochloride
Molecular Architecture and Crystallographic Analysis
The core structure features a 3-fluoro-4-nitrophenyl ring connected to a 2,2-dimethylpropylamine moiety via a single bond, protonated at the amine nitrogen to form the hydrochloride salt. While direct crystallographic data for this compound remains unpublished, analogous fluoronitroaryl amines exhibit planar aromatic systems with intramolecular hydrogen bonding between the nitro group and adjacent fluorine atom. For example, X-ray diffraction of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane revealed a coplanar arrangement of the fluoronitrobenzene ring and heterocyclic system, stabilized by N–H···O hydrogen bonds.
In the target compound, the bulky 2,2-dimethylpropyl group likely induces steric strain, forcing the amine group into a specific conformation. Computational models predict a dihedral angle of 15–20° between the aromatic ring and propane backbone to minimize van der Waals repulsions. The hydrochloride salt formation enhances crystallinity, as observed in related sulfonimidamide derivatives where protonation improved thermal stability and X-ray diffraction quality.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
The $$ ^1H $$ NMR spectrum should display:
- A singlet at δ 1.20–1.35 ppm for the six equivalent methyl protons (2,2-dimethyl group)
- Multiplet resonances between δ 7.50–8.20 ppm for the aromatic protons, with $$ ^3J_{H-F} $$ coupling constants of 8–12 Hz
- A broad peak at δ 5.5–6.5 ppm for the ammonium proton (NH$$ ^+ $$), suppressed in D$$ _2$$O exchange experiments
The $$ ^{13}C $$ NMR would show:
- Quaternary carbons at δ 145–150 ppm for the nitro-bearing aromatic carbon
- CF coupling ($$ ^1J{C-F} $$) at δ 160–165 ppm (dm, $$ J{C-F} $$ ≈ 240 Hz)
- Methyl carbons at δ 25–30 ppm, characteristic of geminal dimethyl groups
$$ ^{19}F $$ NMR analysis should reveal a singlet near δ −140 ppm, consistent with meta-fluoro substitution relative to electron-withdrawing groups. The hydrochloride salt’s ionic nature broadens $$ ^{14}N $$ NMR signals, but quadrupolar relaxation effects may allow observation of the amine nitrogen at δ −310 to −320 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands include:
- N–H stretch: 2700–3000 cm$$ ^{-1} $$ (broad, ammonium ion)
- NO$$ _2 $$ asymmetric stretch: 1520–1560 cm$$ ^{-1} $$
- C–F vibration: 1100–1150 cm$$ ^{-1} $$
- C–N stretch: 1240–1280 cm$$ ^{-1} $$
UV-Vis Spectroscopy
The conjugated nitroarene system produces strong absorbance at λ$$ _{max} $$ ≈ 265 nm (π→π$$ ^* $$) with a molar absorptivity ε > 10,000 M$$ ^{-1}$$cm$$ ^{-1}$$. A weaker n→π$$ ^* $$ transition appears near 350 nm, sensitive to solvent polarity.
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO localized on the nitro group and aromatic ring (E$$ _{HOMO} $$ = −6.8 eV)
- LUMO centered on the amine moiety (E$$ _{LUMO} $$ = −1.2 eV)
- Dipole moment of 5.8 Debye oriented along the C–N bond
Molecular electrostatic potential maps show strong positive charge at the ammonium hydrogen (+0.35 e) and negative charge at the nitro oxygen atoms (−0.45 e). These features suggest favorable binding interactions with biological targets through electrostatic complementarity.
Thermodynamic parameters from computational analysis:
| Property | Value (kcal/mol) |
|---|---|
| ΔH$$ _f^\circ $$ | 48.7 ± 2.1 |
| ΔG$$ _{solvation} $$ | −15.3 (water) |
| Barrier to rotation | 8.2 (C–N bond) |
Comparative Structural Analysis
When compared to related compounds:
The geminal dimethyl group in the target compound increases steric hindrance by 40% compared to linear propyl chains, reducing conformational flexibility but enhancing metabolic stability. Fluorine’s inductive effect lowers the pK$$ _a $$ of the adjacent nitro group to 1.2, facilitating protonation under physiological conditions.
Properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2.ClH/c1-11(2,3)10(13)7-4-5-9(14(15)16)8(12)6-7;/h4-6,10H,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJANCMNATFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of Fluorinated Arenes
Nitration of 3-fluorophenol derivatives is a critical step to introduce the nitro group at the para position. In a representative procedure, 3-fluoro-4-nitrophenol is synthesized by treating 3-fluorophenol with concentrated sulfuric acid and nitric acid at 0–5°C. This method ensures regioselective nitration while minimizing side reactions such as ring sulfonation.
Reaction Conditions :
Alternative Nitration via Electrophilic Aromatic Substitution
In a modified approach, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is reacted with phenolic derivatives under basic conditions. For example, 2-bromo-4-methylphenol and 1-fluoro-2-nitrobenzene undergo nucleophilic aromatic substitution in dimethylformamide (DMF) with potassium carbonate as a base, yielding nitroaryl ethers. While this method is effective for sterically hindered substrates, it requires elevated temperatures (80–110°C) and extended reaction times.
Amine Synthesis and Protection-Deprotection Strategies
Introduction of the 2,2-Dimethylpropan-1-amine Group
The bulky tertiary amine moiety is introduced via nucleophilic substitution or reductive amination. A patented route for analogous compounds involves:
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Amine Protection : Acylation of β-phenylethylamine with pivaloyl chloride to form N-pivaloyl-β-phenylethylamine.
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Coupling : Reaction of the protected amine with a nitroaryl bromide under Ullmann or Buchwald-Hartwig conditions.
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Deprotection : Acidic hydrolysis (e.g., HCl in ethanol) to regenerate the free amine.
Key Parameters :
Reductive Amination
An alternative pathway employs reductive amination of 3-fluoro-4-nitrobenzaldehyde with 2,2-dimethylpropane-1-amine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the secondary amine, which is subsequently methylated to form the tertiary amine.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid in a polar aprotic solvent (e.g., ethanol or methanol). Crystallization from methanol/water mixtures yields the hydrochloride salt with >99% purity.
Optimization Insights :
-
Stoichiometry : 1.1–1.3 equivalents of HCl ensure complete protonation.
-
Temperature : Slow cooling (0.5°C/min) enhances crystal purity.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Steric Hindrance in Amine Coupling
The bulky 2,2-dimethylpropan-1-amine group impedes nucleophilic attack on nitroaryl halides. To mitigate this:
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amino derivatives, and other functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride is primarily studied for its potential therapeutic properties. Research indicates that it may interact with specific molecular targets, influencing enzyme activity or receptor signaling pathways. This interaction could lead to various biological effects, making it a candidate for drug development .
Biological Studies
In biological research, this compound has been employed to study enzyme interactions and protein labeling. Its ability to bind selectively to certain proteins allows researchers to investigate cellular mechanisms and pathways more effectively .
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its unique structure facilitates the development of derivatives that may possess enhanced biological activity or novel chemical properties .
Industrial Applications
In the chemical industry, 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride serves as an intermediate in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of compounds similar to 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds can inhibit tumor cell growth effectively .
| Compound | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | SNB-19 | 15.72 | 50.68 |
| Compound B | OVCAR-8 | 12.53 | 45.00 |
These findings indicate the potential for further exploration into the therapeutic applications of this class of compounds.
Case Study 2: Antitubercular Activity
Another study focused on similar nitro-substituted compounds demonstrated their effectiveness against Mycobacterium tuberculosis. The synthesized derivatives showed MIC values ranging from 4 to 64 μg/mL, indicating promising antitubercular activity .
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Compound C | 4 | Potent |
| Compound D | 32 | Moderate |
These results suggest that modifications to the existing structure can yield compounds with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-nitrophenol
- 4-Fluorophenol
- 2,3-Difluorophenol
- 4-Nitroaniline
- 3,4-Difluorophenol
Uniqueness
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.
Biological Activity
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known by its CAS number 2703752-48-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClFNO
Molecular Weight: 262.71 g/mol
IUPAC Name: 1-(3-fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Purity: 95%
CAS Number: 2703752-48-9
The compound features a nitrophenyl group, which is often associated with various biological activities due to its electron-withdrawing properties. The presence of a fluorine atom in the structure may enhance lipophilicity and influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of various derivatives of amines similar to 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine. For instance, compounds with similar structures have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The activity is often measured in terms of IC values, which indicate the concentration required to inhibit 50% of the target organism's growth.
| Compound | Target Organism | IC (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | P. falciparum NF54 | 0.2690 | 460 |
| Compound B | P. falciparum NF54 | 0.4134 | 316.9 |
| 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine | TBD | TBD | TBD |
The selectivity index (SI) is particularly important as it indicates the safety profile of the compound, suggesting that higher SI values correlate with lower cytotoxicity to human cells.
The mechanism by which these compounds exert their effects often involves disruption of metabolic processes within the pathogen. For instance, studies have indicated that certain derivatives can inhibit mitochondrial functions and disturb hemoglobin catabolism in P. falciparum, leading to increased parasite mortality.
Case Studies
A notable study focused on the SAR of similar compounds revealed that modifications in the anilino structure significantly affected both antiplasmodial activity and cytotoxicity. The findings suggest that specific substitutions can enhance efficacy while minimizing toxicity:
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Study on Substituted Phenyl Compounds:
- Researchers synthesized various derivatives and tested their activity against P. falciparum.
- Results indicated that compounds with a para-fluorophenoxy substituent exhibited superior activity compared to those with hydrogen substitutions.
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Cytotoxicity Assessment:
- Cytotoxicity was evaluated using rat skeletal myofibroblasts (L-6 cells), with standard drugs like chloroquine used for comparison.
- The lead compound from this series demonstrated a favorable SI, indicating potential for therapeutic use.
Q & A
Q. What are the standard synthetic routes for 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride, and which characterization techniques are essential for confirming its purity and structure?
Methodological Answer:
- Synthesis : Common routes involve sequential nitration and fluorination of a substituted benzene ring, followed by alkylation and amine hydrochloride salt formation. For example, nitration of 3-fluorophenyl precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro intermediate, which is then subjected to reductive amination with 2,2-dimethylpropan-1-amine. Final purification via recrystallization or column chromatography is critical to remove byproducts like unreacted amines or nitro derivatives .
- Characterization : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and amine protonation.
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for purity assessment (>98% by area normalization).
- Elemental Analysis to validate stoichiometry (e.g., C, H, N, Cl content).
- FT-IR to identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, NH⁺ at ~2500 cm⁻¹) .
Q. How should researchers design experiments to systematically evaluate the solubility and stability of this compound under varying conditions (pH, temperature, solvent systems)?
Methodological Answer:
- Design of Experiments (DoE) : Use a factorial design to test variables like pH (1–13), temperature (4°C–80°C), and solvent polarity (water, DMSO, ethanol). For example:
- Solubility : Measure saturation points via gravimetric analysis.
- Stability : Monitor degradation via HPLC at intervals (0, 24, 72 hours).
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., pH >7 accelerates hydrolysis of the nitro group). Include controls (e.g., inert atmosphere to isolate oxidative effects) .
Q. What safety protocols are critical when handling this compound in laboratory settings, particularly regarding its nitro and fluoro substituents?
Methodological Answer:
- Nitro Group Hazards : Avoid friction/heat (risk of explosive decomposition). Use spark-free equipment and conduct small-scale reactions.
- Fluorine Handling : Use PTFE-coated containers to prevent leaching. Monitor for HF formation under acidic conditions with pH paper.
- General Protocols :
Advanced Research Questions
Q. How can computational reaction path modeling (e.g., quantum chemistry calculations) optimize the synthesis efficiency and selectivity of this compound?
Methodological Answer:
- Quantum Chemical Workflow :
- Use Density Functional Theory (DFT) to model intermediates (e.g., nitro reduction transition states).
- Calculate activation energies to predict rate-limiting steps (e.g., fluorination vs. nitration selectivity).
- Simulate solvent effects (PCM model) to optimize dielectric environments.
- Experimental Validation : Cross-reference computational predictions with kinetic studies (e.g., in situ IR monitoring) .
Q. What advanced methodologies are available to resolve contradictions in spectroscopic or chromatographic data during structural elucidation?
Methodological Answer:
- Triangulation Approach :
- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra.
- X-ray Crystallography for unambiguous spatial confirmation.
- Isotopic Labeling : Track unexpected peaks (e.g., deuterated solvents interacting with NH⁺).
- Statistical Cross-Validation : Apply multivariate analysis (e.g., PCA) to correlate HPLC retention times with computational logP values .
Q. How does the compound's electronic structure (analyzed via DFT or molecular orbital theory) influence its reactivity in subsequent derivatization reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis :
- Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing nitro group lowers the LUMO, making the aryl ring susceptible to nucleophilic attack.
- Use Natural Bond Orbital (NBO) analysis to quantify charge distribution (e.g., fluorine’s inductive effects on amine basicity).
- Reactivity Testing : Perform Hammett studies with para-substituted analogs to validate electronic effects .
Q. What experimental and theoretical approaches can quantify the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Environmental Simulation :
- Hydrolysis : Expose to pH 5–9 buffers at 25°C–50°C; monitor via LC-MS for nitro-reduction byproducts.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to assess photodegradation quantum yields.
- Computational Modeling : Apply EPI Suite to predict biodegradation half-lives or Gaussian for excited-state reaction pathways .
Q. What reactor design principles and process control strategies are most effective for scaling up its synthesis while maintaining reaction selectivity?
Methodological Answer:
- Reactor Optimization :
- Use microreactors for exothermic steps (nitration) to enhance heat dissipation.
- Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring.
- Process Control :
Data Integration and Contradiction Analysis
Example Framework for Data Reconciliation:
| Parameter | Experimental Value | Computational Prediction | Resolution Strategy |
|---|---|---|---|
| Reaction Yield (%) | 68 ± 3 | 82 | Re-evaluate solvent model in DFT |
| Degradation Half-life | 48 hours | 72 hours | Test humidity effects in photolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
